2,3,4,5,6-PENTAFLUORO-N~1~-(1-ISOPROPYL-4-PIPERIDYL)BENZAMIDE
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Overview
Description
2,3,4,5,6-PENTAFLUORO-N~1~-(1-ISOPROPYL-4-PIPERIDYL)BENZAMIDE is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a piperidyl group substituted with an isopropyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2,3,4,5,6-PENTAFLUORO-N~1~-(1-ISOPROPYL-4-PIPERIDYL)BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,3,4,5,6-pentafluorobenzoyl chloride and 1-isopropyl-4-piperidylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2,3,4,5,6-PENTAFLUORO-N~1~-(1-ISOPROPYL-4-PIPERIDYL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products: The major products formed from these reactions include substituted benzamides, reduced amines, and oxidized derivatives.
Scientific Research Applications
2,3,4,5,6-PENTAFLUORO-N~1~-(1-ISOPROPYL-4-PIPERIDYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N~1~-(1-ISOPROPYL-4-PIPERIDYL)BENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
2,3,4,5,6-PENTAFLUORO-N~1~-(1-ISOPROPYL-4-PIPERIDYL)BENZAMIDE can be compared with other similar compounds:
Similar Compounds: Examples include 2,3,4,5,6-pentafluorobenzamide, 2,3,4,5,6-pentafluorobenzaldehyde, and 2,3,4,5,6-pentafluorophenyl isothiocyanate .
Uniqueness: The presence of the isopropyl-piperidyl group in this compound distinguishes it from other fluorinated benzamides, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F5N2O/c1-7(2)22-5-3-8(4-6-22)21-15(23)9-10(16)12(18)14(20)13(19)11(9)17/h7-8H,3-6H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEASWSDKPYQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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